1-(4-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
The compound 1-(4-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 4-ethoxyphenyl substituent at position 1 and a benzodiazolyl moiety at position 2. The benzodiazolyl group is further substituted with a propyl chain bearing a 2-methoxyphenoxy group. While direct data on its synthesis or applications are absent in the provided evidence, analogs with similar substituents (e.g., benzimidazolyl or arylpiperazine groups) highlight its relevance in medicinal chemistry .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-3-35-23-15-13-22(14-16-23)32-20-21(19-28(32)33)29-30-24-9-4-5-10-25(24)31(29)17-8-18-36-27-12-7-6-11-26(27)34-2/h4-7,9-16,21H,3,8,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIBPEDERASZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the benzodiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrrolidin-2-one moiety: This step involves the reaction of the benzodiazole intermediate with a suitable pyrrolidinone derivative.
Introduction of the ethoxyphenyl and methoxyphenoxy groups: These groups are typically introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated precursors in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
- Benzodiazolyl vs.
- Ethoxy vs. Methoxy Substituents : The 4-ethoxyphenyl group increases lipophilicity compared to methoxy analogs (e.g., compound in ), which could improve blood-brain barrier penetration but reduce aqueous solubility.
Pharmacological Activity Comparisons
- Antiarrhythmic Potential: The target compound’s benzodiazolyl group shares structural similarities with arylpiperazine derivatives in , which exhibit prophylactic antiarrhythmic activity (ED50 = 1.0 mg/kg). However, the absence of a piperazine moiety may shift its selectivity toward other targets.
- Receptor Affinity: Compounds with pyrrolidin-2-one cores and arylpiperazines (e.g., ) show nanomolar affinity for alpha-adrenoceptors (pKi >7). The benzodiazolyl group in the target compound may mimic these interactions but with distinct kinetics.
- The target compound’s methoxy/ethoxy substituents could confer similar radical-stabilizing properties.
Physicochemical and ADMET Considerations
- Synthetic Challenges : Low yields in analogous syntheses (e.g., 5% for a hydroxypropyl-pyrrolidin-2-one derivative ) suggest that the target compound’s complex substituents may require optimized reaction conditions.
Biological Activity
1-(4-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with a multifaceted structure, characterized by its potential biological activities. This compound features a pyrrolidinone core and various aromatic and heterocyclic systems, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C29H31N3O4
- Molecular Weight : Approximately 469.6 g/mol
- Solubility :
- Soluble in dichloromethane and methanol
- Sparingly soluble in tetrahydrofuran and ethanol
- Slightly soluble in various organic solvents
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Investigations suggest neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Antimicrobial Activity : The compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
The mechanisms by which 1-(4-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one exerts its biological effects are still under investigation. However, initial findings suggest interactions with various biological macromolecules, leading to altered cellular responses.
Comparative Analysis with Related Compounds
A comparative study of structurally similar compounds reveals insights into the unique attributes of this compound. The following table summarizes notable related compounds and their key features:
| Compound Name | Structure | Key Features |
|---|---|---|
| 6-(1H-indazol-6-yl)-N-{4-[2-methyl...} | Similar benzodiazole structure | Potential anticancer activity |
| 1-(2,3-dimethylphenyl)-4-{...} | Contains piperazine ring | Known for cardiovascular effects |
| 8-(7)-1322 | Complex heterocyclic structure | Investigated for neuroprotective properties |
These comparisons highlight the diversity within this chemical space and underscore the specific substituents and structural arrangements that may contribute to the unique pharmacological profiles of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated the compound's ability to inhibit cancer cell lines, highlighting its potential as an anticancer agent.
- In Vivo Studies : Animal models have been utilized to assess the neuroprotective effects of the compound, showing promise in reducing neurodegeneration.
- Molecular Docking Studies : Computational modeling has suggested potential binding interactions with key biological targets, providing a theoretical framework for its pharmacological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
